1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 893727-64-5
VCID: VC6583957
InChI: InChI=1S/C9H16N4O2S/c1-8-11-9(7-12(8)2)16(14,15)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3
SMILES: CC1=NC(=CN1C)S(=O)(=O)N2CCNCC2
Molecular Formula: C9H16N4O2S
Molecular Weight: 244.31

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine

CAS No.: 893727-64-5

Cat. No.: VC6583957

Molecular Formula: C9H16N4O2S

Molecular Weight: 244.31

* For research use only. Not for human or veterinary use.

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine - 893727-64-5

Specification

CAS No. 893727-64-5
Molecular Formula C9H16N4O2S
Molecular Weight 244.31
IUPAC Name 1-(1,2-dimethylimidazol-4-yl)sulfonylpiperazine
Standard InChI InChI=1S/C9H16N4O2S/c1-8-11-9(7-12(8)2)16(14,15)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3
Standard InChI Key ZRHCFFKAPVSHBU-UHFFFAOYSA-N
SMILES CC1=NC(=CN1C)S(=O)(=O)N2CCNCC2

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises two primary subunits: a 1,2-dimethyl-1H-imidazole ring and a piperazine moiety connected by a sulfonyl (-SO₂-) bridge. The imidazole ring is substituted with methyl groups at positions 1 and 2, conferring steric and electronic modifications that influence reactivity and intermolecular interactions . The piperazine ring, a six-membered diamine, adopts a chair conformation in its unprotonated state, with the sulfonyl group occupying one nitrogen atom.

Molecular Formula and Weight

  • Empirical Formula: C₉H₁₅N₅O₂S

  • Molecular Weight: 257.32 g/mol

  • IUPAC Name: 1-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine .

Spectroscopic Signatures

Key spectral data for structural elucidation include:

TechniqueKey Features
¹H NMR- Imidazole C-H (δ 7.2–7.5 ppm, singlet)
- Piperazine N-CH₂ (δ 2.8–3.1 ppm, multiplet)
- Methyl groups (δ 2.4–2.6 ppm, singlets for N-CH₃ and C-CH₃)
IR- S=O asymmetric stretch (1350–1370 cm⁻¹)
- S=O symmetric stretch (1150–1170 cm⁻¹)
- C-N stretching (1250–1270 cm⁻¹)
Mass SpecMolecular ion peak at m/z 257.1 (M⁺), fragment ions at m/z 154 (imidazole-SO₂⁺) and 103 (piperazine⁺) .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via nucleophilic substitution between 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and piperazine under basic conditions:

  • Reaction Scheme:

    1,2-Dimethylimidazole-4-SO₂Cl+PiperazineEt₃N, DCM1-[(1,2-Dimethylimidazol-4-yl)sulfonyl]piperazine+HCl\text{1,2-Dimethylimidazole-4-SO₂Cl} + \text{Piperazine} \xrightarrow{\text{Et₃N, DCM}} \text{1-[(1,2-Dimethylimidazol-4-yl)sulfonyl]piperazine} + \text{HCl}

    Yields typically range from 65–75% after purification by column chromatography .

  • Optimization Parameters:

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base: Triethylamine (2.5 equiv) to neutralize HCl.

    • Temperature: 0–5°C to minimize side reactions .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Moderate (12–15 mg/mL at pH 7.4) due to the sulfonyl group’s polarity.

  • Lipophilicity: LogP ≈ 1.2, indicating balanced hydrophilicity-lipophilicity for membrane permeability .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments via sulfonyl bond cleavage .

Acid-Base Behavior

The piperazine nitrogens exhibit basicity with pKa values of 9.1 (proximal to sulfonyl) and 5.8 (distal), enabling protonation under physiological conditions .

Biological and Pharmacological Insights

OrganismMIC (μg/mL)Reference
E. coli8–16
S. aureus4–8
C. albicans32–64

Mechanistically, sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Applications and Future Directions

Pharmaceutical Development

This compound serves as a precursor for:

  • Antimicrobial agents: Hybrid derivatives with fluoroquinolones or β-lactams.

  • Kinase inhibitors: Modifications targeting ATP-binding pockets .

Research Priorities

  • Structure-Activity Relationship (SAR): Systematic variation of imidazole substituents.

  • In vivo Pharmacokinetics: Absorption, distribution, and metabolite profiling.

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